Compound Description: DU 125530 is a novel, selective, silent 5-HT(1A) antagonist currently in clinical development for the treatment of anxiety and mood disorders. [] In a positron emission tomography (PET) study, DU 125530 demonstrated dose-dependent occupancy of 5-HT(1A) receptors in the human brain, reaching up to 72% occupancy at 2 hours post-dose with minimal side effects. []
Compound Description: Dasatinib (BMS-354825) is a potent pan-Src kinase inhibitor discovered through structure-activity relationship studies starting from a 2-aminothiazole template. [] Dasatinib exhibits nanomolar to subnanomolar potency in inhibiting Src family kinases both biochemically and in cellular assays. [] It is currently in clinical trials for the treatment of chronic myelogenous leukemia. [] Additionally, Dasatinib has been shown to be metabolized in vivo primarily by CYP3A4 (forming metabolites M4, M20, and M24), FMO3 (forming metabolite M5), and a cytosolic oxidoreductase (forming metabolite M6). []
Relevance: Similar to 6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, Dasatinib also incorporates a piperazinyl group within its structure. [] Although the overall structures differ, the presence of this shared moiety suggests potential overlap in their pharmacological profiles or target interactions, especially considering the roles of piperazinyl groups in modulating receptor and enzyme activity.
Compound Description: These compounds were synthesized as potential 5-HT receptor ligands. [] Two synthetic pathways were explored, both converging on a chloroindenoquinoline intermediate that reacts with N-methylpiperazine to yield the final piperazinyl derivatives. []
Relevance: The 6-(4-Methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline derivatives highlight the recurring use of the piperazinyl moiety in compounds designed to interact with 5-HT receptors. [] This connection to 6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine reinforces the significance of this structural feature in targeting serotonergic systems and modulating their activity.
Compound Description: BMS-279700 is a potent and orally active p56Lck inhibitor derived from the imidazoquinoxaline class of compounds. [] It demonstrates strong in vitro activity against p56Lck and T cell proliferation. [] In vivo studies revealed its ability to block the production of proinflammatory cytokines IL-2 and TNFalpha, making it a promising lead candidate for anti-inflammatory therapies. []
Compound Description: SNC80 is a nonpeptidic δ-opioid agonist that produces stimulant-like behavioral effects in rodents and monkeys. [, ] These effects include locomotor stimulation, generalization to cocaine in discrimination procedures, and antiparkinsonian effects. [, ] SNC80 exhibits tolerance development after a single administration in rats and has been shown to enhance the locomotor-activating effects of monoamine transporter ligands, suggesting potential interactions with dopamine and norepinephrine systems. [, ]
Relevance: While SNC80 and 6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine target different receptor systems (δ-opioid vs. potential serotonin or other targets), they both incorporate a piperazinyl group within their structures. [, ] This commonality underlines the versatility of this chemical group in contributing to the binding affinity and activity of compounds across diverse pharmacological targets.
Compound Description: (+)BW373U86 is another δ-opioid agonist that, like SNC80, modifies amphetamine-induced activity levels in rats. [, ]
Relevance: (+)BW373U86 shares a close structural similarity with SNC80, [, ] highlighting the influence of subtle structural variations on the pharmacological profile within the class of δ-opioid agonists. Both compounds, similar to 6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, contain a piperazinyl group.
Compound Description: Oxymorphindole is a δ-opioid agonist that, similar to SNC80 and (+)BW373U86, modifies amphetamine-induced activity levels. [, ]
Relevance: Although structurally distinct from SNC80 and (+)BW373U86, Oxymorphindole shares their pharmacological target, the δ-opioid receptor. [, ] This commonality highlights the diversity of chemical structures capable of interacting with the same receptor, suggesting the potential for various structural classes to exhibit activity at the same target. It emphasizes that while 6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine may not be structurally similar to Oxymorphindole, it could share a similar target.
Compound Description: Originally identified as a kinase inhibitor, LY2784544 was discovered to be a novel GPR39 agonist through unbiased small-molecule screening. [] LY2784544 exhibits allosteric modulation by zinc at GPR39, demonstrating the complexity of its signaling interactions. []
Relevance: LY2784544 exemplifies the potential for compounds initially developed for one target (kinase inhibition) to exhibit activity at other targets, like GPR39, highlighting the importance of broad screening approaches in drug discovery. [] This highlights the possibility that 6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine may also possess activity beyond its initially intended target.
Compound Description: Similar to LY2784544, GSK2636771 was initially categorized as a kinase inhibitor but was later identified as a GPR39 agonist through small-molecule screening. [] GSK2636771 also exhibits allosteric modulation by zinc at GPR39. []
Relevance: GSK2636771 further reinforces the concept that compounds can possess activity across multiple targets, emphasizing the need for thorough pharmacological characterization. [] The discovery of both GSK2636771 and LY2784544 as GPR39 agonists, despite being initially designed as kinase inhibitors, provides valuable insight into the potential for "off-target" effects and the complex nature of drug-receptor interactions. This knowledge is crucial when considering the potential activity profile of 6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.